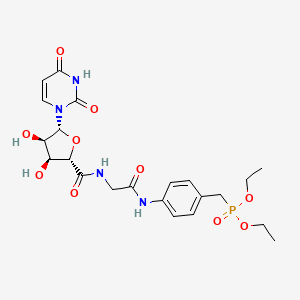

PSB-6426

Description

Properties

Molecular Formula |

C22H29N4O10P |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C22H29N4O10P/c1-3-34-37(33,35-4-2)12-13-5-7-14(8-6-13)24-16(28)11-23-20(31)19-17(29)18(30)21(36-19)26-10-9-15(27)25-22(26)32/h5-10,17-19,21,29-30H,3-4,11-12H2,1-2H3,(H,23,31)(H,24,28)(H,25,27,32)/t17-,18+,19-,21+/m0/s1 |

InChI Key |

AEVBPXDFDKBGLT-YOUFYPILSA-N |

Isomeric SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OCC |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CNC(=O)C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(2-(5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-carboxamido)ethylamido)benzylphosphonic acid diethyl ester PSB 6426 PSB-6426 PSB6426 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PSB-6426

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-6426 is a potent and selective inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1.[1][2] As a tool compound, it serves as a critical probe for elucidating the physiological and pathological roles of ENTPD2. This enzyme is a key regulator of extracellular nucleotide signaling, which plays a significant role in various processes, including neurotransmission, inflammation, and cancer biology. Unlike many known NTPDase inhibitors, this compound is an uncharged molecule, suggesting potential for oral bioavailability.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative inhibitory profile, the experimental protocols used for its characterization, and a visualization of its role in the relevant signaling pathway.

Core Mechanism of Action: Selective ENTPD2 Inhibition

The primary mechanism of action of this compound is the competitive inhibition of ENTPD2.[1][2] ENTPD2 is a cell surface-bound enzyme that catalyzes the hydrolysis of extracellular nucleoside triphosphates and diphosphates (like ATP and ADP) to their corresponding monophosphates (AMP). This enzymatic activity is crucial in modulating the concentration of purinergic signaling molecules, which in turn activate various P1 (adenosine) and P2 (ATP/ADP) receptors.

By selectively blocking ENTPD2, this compound prevents the degradation of extracellular ATP and ADP, leading to their accumulation. This can have significant downstream effects on cellular signaling, depending on the specific P2 receptors expressed on the cell surface. For instance, in the context of ischemic conditions, the inhibition of ENTPD2 by this compound is proposed to be cardioprotective by prolonging the signaling of ATP, which can activate protective P2Y receptors on glial cells.[1]

The signaling pathway affected by this compound is depicted in the following diagram:

Caption: Mechanism of ENTPD2 inhibition by this compound.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantitatively assessed against a panel of human NTPDases. The data are summarized in the table below.

| Target Enzyme | Inhibition | Ki (µM) | Assay Method | Reference |

| Human ENTPD2 (CD39L1) | Yes | 8.2 | Capillary Electrophoresis | [1][2] |

| Human ENTPD1 (CD39) | No significant inhibition | > 100 | Capillary Electrophoresis | [1] |

| Human ENTPD3 (CD39L3) | No significant inhibition | > 100 | Capillary Electrophoresis | [1] |

| Human ENTPD8 | No significant inhibition | > 100 | Capillary Electrophoresis | [1] |

Furthermore, this compound was found to be inactive at uracil nucleotide-activated P2Y receptor subtypes (P2Y₂, P2Y₄, and P2Y₆), highlighting its specificity for ENTPD2.[1][2]

Experimental Protocols

The characterization of this compound as an ENTPD2 inhibitor was primarily achieved through enzyme inhibition assays using capillary electrophoresis to detect substrate turnover. A common alternative for measuring NTPDase activity is the malachite green assay.

NTPDase Inhibition Assay using Capillary Electrophoresis

This method allows for the direct quantification of the substrate (ATP) and the products (ADP and AMP) of the enzymatic reaction.

Experimental Workflow:

Caption: Workflow for NTPDase inhibition assay using capillary electrophoresis.

Detailed Methodology:

-

Enzyme Source: Membrane preparations from HEK293 or COS-7 cells recombinantly expressing human NTPDase1, 2, 3, or 8 are used as the enzyme source.

-

Reaction Mixture: The reaction is typically performed in a buffer solution (e.g., Tris buffer) containing a divalent cation like Ca²⁺, which is essential for enzyme activity.

-

Substrate: ATP is used as the substrate at a concentration of 400 µM.

-

Inhibitor: this compound is added at various concentrations to determine its inhibitory potency.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for enzymatic conversion of ATP.

-

Reaction Termination: The reaction is stopped by adding a chelating agent like EDTA to sequester the divalent cations or by heat inactivation.

-

Sample Preparation: The reaction mixture is centrifuged to pellet the cell membranes.

-

Capillary Electrophoresis (CE) Analysis: The supernatant, containing the nucleotides, is injected into the capillary of the CE instrument. The nucleotides are separated based on their charge-to-mass ratio under an electric field and detected by UV absorbance.

-

Data Analysis: The peak areas corresponding to ATP, ADP, and AMP are integrated to determine their concentrations. The percentage of inhibition at each concentration of this compound is calculated, and these data are used to determine the inhibitory constant (Ki).

Malachite Green Assay (Alternative Method)

The malachite green assay provides a colorimetric method for the detection of inorganic phosphate released during the hydrolysis of ATP.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate released.

General Protocol:

-

The NTPDase enzymatic reaction is performed as described above.

-

After the incubation period, the malachite green reagent is added to the reaction mixture.

-

The color is allowed to develop for a specified time.

-

The absorbance is measured at a wavelength between 620 and 660 nm.

-

The amount of phosphate released is quantified by comparison to a standard curve generated with known concentrations of phosphate.

Conclusion

This compound is a valuable pharmacological tool characterized by its potent and selective competitive inhibition of ENTPD2. Its well-defined mechanism of action and selectivity profile make it an ideal probe for investigating the roles of ENTPD2 in health and disease. The detailed experimental protocols provided herein offer a foundation for the further study and application of this important inhibitor in purinergic signaling research.

References

The Pharmacology of PSB-6426: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-6426 is a potent and selective competitive inhibitor of ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), a cell surface enzyme responsible for the hydrolysis of extracellular nucleoside triphosphates. As a uridine-derived nucleotide mimetic, this compound offers a valuable tool for the investigation of purinergic signaling pathways. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative inhibitory activity, selectivity profile, and the experimental protocols utilized for its characterization. Furthermore, this guide illustrates the key signaling pathways influenced by ENTPD2 inhibition.

Introduction

Ectonucleoside triphosphate diphosphohydrolases (ENTPDs) are a family of ectoenzymes that play a crucial role in regulating the concentration of extracellular nucleotides, thereby modulating purinergic signaling. ENTPD2, also known as CD39L1, preferentially hydrolyzes nucleoside triphosphates, such as adenosine triphosphate (ATP), to their corresponding diphosphates (e.g., adenosine diphosphate (ADP)). This enzymatic activity is critical in various physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function.

This compound has been identified as a potent and selective inhibitor of human ENTPD2.[1][2] Its uncharged nature suggests potential for oral bioavailability, making it an attractive candidate for further investigation as a therapeutic agent.[1][2] This guide synthesizes the current knowledge on the pharmacology of this compound to support ongoing and future research in the field.

Mechanism of Action

This compound acts as a competitive inhibitor of ENTPD2.[1][2] By binding to the active site of the enzyme, it prevents the hydrolysis of extracellular ATP to ADP. This leads to an accumulation of extracellular ATP and a reduction in the availability of ADP for downstream signaling through P2Y receptors. The primary mechanism of action is the modulation of the balance between ATP and ADP in the extracellular space, thereby influencing the activation of various P2 receptor subtypes.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The key quantitative data are summarized in the table below.

| Target Enzyme | Species | Inhibition Constant (Kᵢ) | Inhibition Mode | Reference |

| ENTPD2 | Human | 8.2 µM | Competitive | [1][2] |

| ENTPD1 | Human | > 100 µM (approx. 50% inhibition at 100 µM) | - | [1] |

| ENTPD3 | Human | Inactive | - | [1] |

| ENTPD4 | Human | Inactive | - | [1] |

| P2Y Receptor Subtypes | Species | Activity | Concentration | Reference |

| P2Y₂ | Human | Inactive | 100 µM | [1][2] |

| P2Y₄ | Human | Inactive | 100 µM | [1][2] |

| P2Y₆ | Human | Inactive | 100 µM | [1][2] |

Signaling Pathway

The inhibition of ENTPD2 by this compound directly impacts purinergic signaling pathways by altering the availability of P2 receptor ligands. The following diagram illustrates the canonical signaling pathway affected by this compound.

Caption: Inhibition of ENTPD2 by this compound blocks ATP hydrolysis, reducing ADP levels and subsequent P2Y receptor-mediated signaling.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of this compound on ENTPD2, based on the widely used malachite green assay for phosphate detection.

Principle

The enzymatic activity of ENTPD2 is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green reagent forms a colored complex with molybdate and free orthophosphate, and the absorbance of this complex is measured spectrophotometrically at approximately 620-640 nm. The concentration of Pi is proportional to the absorbance, and the inhibitory effect of this compound is determined by the reduction in Pi formation in its presence.

Materials

-

Recombinant human ENTPD2

-

ATP (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂)

-

Malachite Green Reagent:

-

Solution A: Malachite green hydrochloride in H₂SO₄

-

Solution B: Ammonium molybdate in H₂O

-

Working Reagent: Mix Solutions A and B as per manufacturer's instructions.

-

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Prepare a phosphate standard curve:

-

Prepare serial dilutions of the phosphate standard in the assay buffer.

-

Add a defined volume of each standard to separate wells of the 96-well plate.

-

-

Prepare inhibitor and substrate solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a working solution of ATP in the assay buffer.

-

-

Enzyme reaction:

-

To the wells of the 96-well plate, add the following in order:

-

Assay buffer

-

This compound solution at various concentrations (or vehicle control).

-

Recombinant human ENTPD2 enzyme.

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the ATP substrate solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Stop the reaction and color development:

-

Stop the enzymatic reaction by adding the Malachite Green Working Reagent to all wells.

-

Incubate at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development.

-

-

Data acquisition and analysis:

-

Measure the absorbance of each well at 620-640 nm using a microplate reader.

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Use the phosphate standard curve to convert absorbance values to the concentration of Pi produced.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Kₘ of the substrate is known.

-

In Vivo Pharmacology

To date, no in vivo studies specifically investigating the pharmacological effects of this compound have been published. While the in vitro data suggest potential therapeutic applications in areas such as cardiovascular disease and cancer, further research in animal models is required to validate these hypotheses and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in a whole-organism context.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ENTPD2. Its ability to modulate the extracellular ATP/ADP ratio makes it an invaluable research tool for dissecting the complex roles of purinergic signaling in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ENTPD2 inhibition. Future in vivo studies are essential to translate the promising in vitro pharmacology of this compound into potential clinical applications.

References

The Discovery and Synthesis of PSB-6426: A Potent and Selective NTPDase2 Inhibitor

A Technical Whitepaper for Researchers in Drug Development

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of PSB-6426, a potent and selective competitive inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of purinergic signaling for therapeutic applications.

Introduction to NTPDase2 and Purinergic Signaling

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules involved in a wide array of physiological and pathophysiological processes. This signaling cascade, known as purinergic signaling, is tightly regulated by a family of cell surface enzymes called ectonucleotidases. Among these, the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family plays a pivotal role in the sequential hydrolysis of ATP and ADP.

NTPDase2 (also known as CD39L1) is a key member of this family, primarily responsible for the hydrolysis of extracellular ATP to ADP.[1][2][3] Unlike other NTPDases, it exhibits only marginal activity in hydrolyzing ADP further to adenosine monophosphate (AMP).[3] This selective activity makes NTPDase2 a crucial regulator of the balance between extracellular ATP and ADP levels, thereby influencing the activation of various P2 purinergic receptors, particularly the ADP-sensitive P2Y1, P2Y12, and P2Y13 receptors.[4][5] The modulation of NTPDase2 activity presents a promising therapeutic strategy for conditions where purinergic signaling is dysregulated, including thrombosis, inflammation, and cancer.

Discovery of this compound

This compound was identified and characterized by Brunschweiger and colleagues in 2008 as a result of a focused effort to develop selective, non-nucleotide inhibitors of NTPDase2.[4][6][7][8] The discovery stemmed from the synthesis and screening of a library of uridine-5'-carboxamide derivatives designed as nucleotide mimetics. This compound, designated as compound 19a in the original publication, emerged as the most potent and selective inhibitor of human NTPDase2 from this series.[7][9]

Synthesis of this compound

This compound is a uridine-5'-carboxamide derivative. The synthesis, as detailed in the supplementary materials of the original publication, involves a multi-step process starting from commercially available uridine. The key steps include protection of the ribose hydroxyl groups, oxidation of the 5'-hydroxyl group to a carboxylic acid, and subsequent amidation.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the published synthesis of related uridine-5'-carboxamide derivatives. Specific details for the synthesis of this compound can be found in the supporting information of Brunschweiger et al., J. Med. Chem. 2008, 51 (15), pp 4518–4528.[7]

-

Protection of Uridine: The 2' and 3'-hydroxyl groups of uridine are protected, typically using an acetonide group, to prevent unwanted side reactions in subsequent steps.

-

Oxidation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is selectively oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant.

-

Amide Coupling: The resulting 5'-carboxylic acid is then coupled with the desired amine moiety using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA).

-

Deprotection: Finally, the protecting groups on the ribose are removed under acidic conditions to yield the final product, this compound.

Biological Activity and Pharmacological Profile

This compound has been extensively characterized for its inhibitory activity against various human NTPDase isoforms. The key quantitative data are summarized in the table below.

| Enzyme Target | Inhibition Data (Ki) | Inhibition Type | Reference |

| human NTPDase2 | 8.2 µM | Competitive | [8] |

| human NTPDase1 | > 100 µM | - | [7] |

| human NTPDase3 | > 100 µM | - | [7] |

| human NTPDase8 | > 100 µM | - | [7] |

This compound exhibits a high degree of selectivity for NTPDase2 over other tested NTPDases.[7] Importantly, it was found to be inactive at uracil nucleotide-activated P2Y2, P2Y4, and P2Y6 receptors, highlighting its specific mode of action as an NTPDase2 inhibitor rather than a direct receptor antagonist.[7] Furthermore, this compound is an uncharged molecule, which may confer favorable pharmacokinetic properties such as oral bioavailability.[10][11][12]

Experimental Protocol: NTPDase Inhibition Assay

The inhibitory activity of this compound was determined using an assay that measures the enzymatic activity of NTPDases expressed in COS-7 or HEK293 cells. The following provides a general outline of the protocol.

-

Enzyme Preparation: Membrane preparations containing the human NTPDase isoforms (NTPDase1, 2, 3, or 8) are obtained from transfected cells.

-

Inhibition Assay: The enzyme preparation is incubated with the substrate ATP (at a concentration near the Km value for each enzyme) in the presence of varying concentrations of the inhibitor (this compound).

-

Product Detection: The reaction is allowed to proceed for a defined period, and the formation of the product (ADP or AMP) is quantified. The original study utilized capillary electrophoresis (CE) with UV detection for product analysis.[8]

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a concentration-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.[8]

Signaling Pathway and Mechanism of Action

This compound acts by competitively inhibiting the active site of NTPDase2, thereby preventing the hydrolysis of extracellular ATP to ADP. This leads to an accumulation of ATP and a reduction in the availability of ADP in the vicinity of the cell membrane.

References

- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 2. Reactome | NTPDase2 hydrolyzes nucleoside triphosphates [reactome.org]

- 3. uniprot.org [uniprot.org]

- 4. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

- 5. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

PSB-6426: A Technical Guide to the Potent and Selective NTPDase2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-6426 has emerged as a significant pharmacological tool for the study of purinergic signaling. Identified as the first potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), this small molecule provides a means to investigate the specific roles of this ectoenzyme in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.

Chemical Structure and Properties

This compound, also referred to as compound 19a in seminal literature, is a uridine-5'-carboxamide derivative. Its development marked a key advancement in the specific modulation of NTPDase activity.

| Property | Value |

| IUPAC Name | 5'-deoxy-5'-[[(diethoxyphosphoryl)methyl]carbamoyl]uridine |

| CAS Number | 958459-33-1 |

| ChEMBL ID | CHEMBL469212 |

| Molecular Formula | C₂₂H₂₉N₄O₁₀P |

| Molecular Weight | 540.46 g/mol |

| SMILES | CCOP(=O)(OCC)CNC(=O)[C@H]1O--INVALID-LINK--[C@H]1O">C@@Hn1ccc(=O)[nH]c1=O |

| Physical Description | Solid powder |

| Storage Conditions | Store at -20°C for long-term stability.[1] |

Pharmacological Properties

This compound is a competitive inhibitor of human NTPDase2. Its selectivity for NTPDase2 over other NTPDase isoforms is a crucial feature for its use in research.

| Parameter | Value | Species | Notes |

| Target | NTPDase2 | Human | Also known as ectonucleoside triphosphate diphosphohydrolase 2. |

| Mechanism of Action | Competitive Inhibitor | Human | This compound competes with the natural substrate (ATP) for binding to the active site of NTPDase2.[2][3][4] |

| Ki | 8.2 µM | Human | The inhibition constant (Ki) indicates the potency of the inhibitor.[2][3][4] |

| Selectivity | Selective for NTPDase2 | Human | Shows significantly lower or no activity against other NTPDases (NTPDase1, 3, and 8) and various P2Y receptors (P2Y₂, P2Y₄, and P2Y₆).[2][3] |

| Metabolic Stability | High | N/A | Described as chemically and metabolically stable.[2][3][4] |

Signaling Pathways

NTPDase2 plays a critical role in the regulation of purinergic signaling by hydrolyzing extracellular ATP to ADP. By inhibiting NTPDase2, this compound modulates the concentration of these signaling molecules, thereby affecting downstream receptor activation.

Caption: Mechanism of action of this compound on the NTPDase2-mediated purinergic signaling pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.

Synthesis of this compound (Compound 19a)

The synthesis of this compound is a multi-step process starting from uridine. The key final step involves the coupling of a phosphonate-containing amine with a uridine-5'-carboxylic acid derivative.

Caption: A simplified workflow for the synthesis of this compound.

A detailed protocol can be found in the supporting information of Brunschweiger et al., J. Med. Chem. 2008, 51, 15, 4518–4528.

NTPDase Inhibition Assay

The inhibitory activity of this compound on NTPDase2 is determined by measuring the formation of ADP from ATP. A capillary electrophoresis (CE) based method is a sensitive and efficient way to perform this assay.

Materials:

-

Recombinant human NTPDase2 (expressed in a suitable cell line like COS-7 or HEK293)

-

ATP (substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂)

-

Capillary electrophoresis system with UV detection

Procedure:

-

Prepare solutions of ATP and this compound at various concentrations in the reaction buffer.

-

In a microcentrifuge tube, combine the NTPDase2 enzyme preparation with the this compound solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the ATP solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Terminate the reaction by heat inactivation or addition of a stop solution (e.g., EDTA).

-

Analyze the reaction mixture by capillary electrophoresis to separate and quantify the amount of ADP produced.

-

Calculate the percentage of inhibition by comparing the amount of ADP formed in the presence and absence of this compound.

-

Determine the IC₅₀ and Ki values by plotting the inhibition data against the inhibitor concentration.

A detailed in-capillary enzymatic microreaction protocol has been described for NTPDase inhibitor analysis, which is a highly efficient method.[4][5][6]

Caption: Workflow for determining the inhibitory activity of this compound on NTPDase2.

Metabolic Stability Assay

The metabolic stability of this compound can be assessed using liver microsomes to predict its in vivo half-life.

Materials:

-

This compound

-

Human liver microsomes

-

NADPH regenerating system (or NADPH)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a solution of this compound in the phosphate buffer.

-

In a microplate or microcentrifuge tubes, combine the liver microsomes and the this compound solution.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

-

Plot the natural logarithm of the percentage of remaining this compound against time to determine the degradation rate constant and the in vitro half-life.

Caption: Workflow for assessing the metabolic stability of this compound.

Conclusion

This compound is an invaluable tool for researchers investigating the intricacies of purinergic signaling. Its potency and selectivity for NTPDase2 allow for the precise dissection of this enzyme's role in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of ectonucleotidase function and the development of novel therapeutic strategies.

References

- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In vitro characterization of PSB-6426

An In-depth Technical Guide to the In Vitro Characterization of PSB-603 For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-603 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR).[1] As a member of the xanthine derivative class of compounds, it has been instrumental in elucidating the physiological and pathophysiological roles of the A2BAR.[2] This receptor, characterized by its low affinity for the endogenous ligand adenosine, is implicated in various processes, including inflammation, fibrosis, and cancer.[3] This technical guide provides a comprehensive overview of the in vitro pharmacological and biochemical characterization of PSB-603, including its binding affinity, functional potency, and the experimental methodologies used for its evaluation.

Physicochemical Properties

| Property | Value |

| Chemical Name | 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-propylxanthine |

| Molecular Weight | 529.01 g/mol |

| Formula | C24H25ClN6O4S |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO up to 50 mM (26.45 mg/mL) |

Source: Tocris Bioscience

Data Presentation

Table 1: Receptor Binding Affinity of PSB-603

The following table summarizes the equilibrium dissociation constants (Ki) of PSB-603 at human, rat, and mouse adenosine receptor subtypes. The data highlight the exceptional potency and selectivity of PSB-603 for the A2B receptor.

| Receptor Subtype | Species | Ki (nM) | Selectivity over hA2B | Reference |

| A2B | Human | 0.553 | - | [1][4] |

| A1 | Human | > 10,000 | > 18,000-fold | [1][4] |

| A2A | Human | > 10,000 | > 18,000-fold | [1][4] |

| A3 | Human | > 10,000 | > 18,000-fold | [1][4] |

| A2B | Rat | 0.355 | - | [4] |

| A2B | Mouse | 0.265 | - | [4] |

Table 2: Functional Potency of PSB-603

The functional antagonist potency of PSB-603 has been determined in various assays. The pA2 value from a Schild analysis provides a measure of competitive antagonist affinity, while IC50 values indicate the concentration required for 50% inhibition in a given functional response.

| Assay Type | Agonist | Cell Line/System | Measured Parameter | Value | Reference |

| Schild Analysis | NECA | Yeast cells expressing hA2B | pA2 | 8.47 | [4] |

| Platelet Aggregation | ADP | Rat whole blood | IC50 | 82.9 ± 17.0 µM | [5] |

| Platelet Aggregation | Collagen | Rat whole blood | IC50 | 98.6 ± 27.1 µM | [5] |

Table 3: Radioligand Binding Parameters of [3H]PSB-603

PSB-603 is also available in a tritiated form, [3H]PSB-603, which is a valuable tool for studying the A2B receptor.

| Parameter | Cell Line | Value | Reference |

| KD | CHO-spap-hA2B | 1.71 nM | [6] |

| Bmax | CHO-spap-hA2B | 4.30 pmol/mg protein | [6] |

Signaling Pathway

PSB-603 functions as an antagonist at the A2B adenosine receptor, which primarily couples to the Gs family of G proteins. Activation of the A2B receptor by an agonist like adenosine or the synthetic agonist NECA leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. PSB-603 blocks this signaling cascade by preventing the activation of the A2B receptor. Evidence also suggests that PSB-603 may act as a negative allosteric modulator, binding to a site distinct from the agonist binding site to inhibit receptor function.[3]

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for radioligand binding assays using [3H]PSB-603 have been described to determine the affinity and kinetics of ligands for the A2B receptor.[6] These assays are typically performed using membranes from cells overexpressing the human A2B adenosine receptor (e.g., CHO-spap-hA2B).

1. Saturation Binding Experiments:

-

Objective: To determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) of [3H]PSB-603.

-

Procedure:

-

Incubate increasing concentrations of [3H]PSB-603 (e.g., 0.05 to 5 nM) with cell membrane aliquots for 2 hours at 25°C in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 0.1% (w/v) CHAPS, pH 7.4).

-

Determine non-specific binding by including a high concentration of a non-labeled A2B antagonist (e.g., 10 µM ZM241385) in a parallel set of tubes.

-

Terminate the incubation by rapid filtration through GF/C filters.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to fit a one-site binding model.

-

2. Competition (Displacement) Binding Experiments:

-

Objective: To determine the binding affinity (Ki) of a non-labeled compound (e.g., PSB-603) by its ability to compete with [3H]PSB-603 for binding to the receptor.

-

Procedure:

-

Incubate a fixed concentration of [3H]PSB-603 (typically at or below its KD, e.g., 1.5 nM) with cell membrane aliquots in the presence of increasing concentrations of the unlabeled competitor compound.

-

Incubate for 2 hours at 25°C.

-

Terminate the reaction and measure radioactivity as described for the saturation binding assay.

-

Analyze the data using non-linear regression to determine the IC50 of the competitor.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assays: cAMP Accumulation

Functional antagonism by PSB-603 is commonly assessed by measuring its ability to inhibit agonist-stimulated intracellular cAMP accumulation in whole cells.

GloSensor™ cAMP Assay:

-

Objective: To measure the effect of PSB-603 on agonist-induced cAMP production in real-time in living cells.

-

Principle: This assay utilizes a genetically encoded biosensor, a fusion of a cAMP-binding domain to a mutant form of firefly luciferase. Binding of cAMP to the sensor causes a conformational change that results in light production.

-

Cell Line: HEK-293 cells endogenously expressing the A2B receptor or cell lines stably overexpressing the receptor.

-

General Protocol:

-

Seed HEK-293 cells expressing the GloSensor™ plasmid in a white, clear-bottom 96-well plate.

-

Incubate the cells with the GloSensor™ cAMP reagent.

-

Pre-incubate the cells with various concentrations of PSB-603 or vehicle.

-

Stimulate the cells with an A2B receptor agonist (e.g., NECA).

-

Measure luminescence immediately and kinetically using a plate reader.

-

Analyze the data to determine the inhibitory effect of PSB-603 on the agonist-stimulated cAMP response.

-

Conclusion

PSB-603 is a highly valuable pharmacological tool for the study of the A2B adenosine receptor. Its sub-nanomolar affinity and exceptional selectivity, demonstrated through comprehensive in vitro binding and functional assays, make it an ideal probe for investigating the receptor's role in health and disease. The detailed methodologies provided in this guide offer a robust framework for the continued characterization of PSB-603 and the development of novel A2B receptor-targeted therapeutics.

References

- 1. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irreversible Antagonists for the Adenosine A2B Receptor [mdpi.com]

- 3. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiplatelet Effects of Selected Xanthine-Based Adenosine A2A and A2B Receptor Antagonists Determined in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

PSB-6426: A Comprehensive Technical Guide to its NTPDase Selectivity Profile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the selectivity profile of PSB-6426, a notable inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases). A thorough understanding of its inhibitory action against various NTPDase isoforms is crucial for its application in research and potential therapeutic development.

Quantitative Selectivity Profile of this compound

This compound has been characterized as a competitive inhibitor of human NTPDase2. Its selectivity has been evaluated against other key cell-surface NTPDase isoforms. The inhibitory constants (Ki) are summarized in the table below, providing a clear comparison of its potency across the tested enzymes.

| Target NTPDase Isoform | Inhibitor | Ki (μM) | Inhibition Type |

| human NTPDase1 | This compound | > 100 | - |

| human NTPDase2 | This compound | 8.2 | Competitive |

| human NTPDase3 | This compound | > 100 | - |

| human NTPDase8 | This compound | > 100 | - |

Data compiled from studies on recombinant human NTPDases.

The data clearly demonstrates that this compound is a selective inhibitor of NTPDase2, showing negligible activity against NTPDase1, NTPDase3, and NTPDase8 at concentrations up to 100 μM.

Experimental Protocols for Determining NTPDase Inhibition

The inhibitory activity of this compound was determined using a well-established colorimetric method that measures the enzymatic hydrolysis of ATP.

Enzyme Source: Recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8 expressed in a suitable host system (e.g., CHO or COS-7 cells). Cell membranes containing the respective enzymes were used for the assays.

Assay Principle: The fundamental principle of the assay is the quantification of inorganic phosphate (Pi) released from the enzymatic hydrolysis of a nucleotide substrate (ATP). The liberated Pi reacts with a malachite green molybdate reagent to form a colored complex, the absorbance of which is directly proportional to the amount of Pi produced.

Detailed Protocol (Malachite Green Assay):

-

Reagent Preparation:

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a divalent cation (e.g., 5 mM CaCl2).

-

Substrate Solution: Adenosine 5'-triphosphate (ATP) prepared in the assay buffer at a concentration equal to the Km of the specific NTPDase isoform being tested.

-

Inhibitor Solutions: A series of dilutions of this compound are prepared in the assay buffer.

-

Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.

-

-

Assay Procedure: a. In a 96-well microplate, add the NTPDase-containing cell membrane preparation to each well. b. Add the desired concentrations of this compound or vehicle control to the wells. c. Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the ATP substrate solution to all wells. e. Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, ensuring the reaction remains in the linear range. f. Terminate the reaction and develop the color by adding the malachite green reagent. g. After a short incubation period for color stabilization, measure the absorbance at a wavelength of approximately 620-640 nm using a microplate reader.

-

Data Analysis:

-

The background absorbance (from non-enzymatic ATP hydrolysis) is subtracted from all readings.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor).

-

IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

The Ki value for competitive inhibition is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

-

Visualizations

Experimental Workflow for NTPDase Inhibition Assay

The following diagram outlines the logical flow of the experimental procedure to determine the inhibitory profile of a compound against NTPDases.

Role of NTPDases in the Purinergic Signaling Pathway

This diagram illustrates the position of different NTPDase isoforms in the cascade of extracellular ATP metabolism and how a selective NTPDase2 inhibitor like this compound can modulate this pathway.

Potential Therapeutic Targets of PSB-6426: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-6426 has emerged as a valuable pharmacological tool for investigating the complexities of purinergic signaling. This technical guide provides an in-depth overview of the primary therapeutic target of this compound, the ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as NTPDase2. We present a comprehensive summary of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role in signaling pathways. This document is intended to serve as a core resource for researchers exploring the therapeutic potential of targeting NTPDase2 in conditions such as cardiovascular diseases and cancer.

Core Therapeutic Target: Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2/NTPDase2)

The principal therapeutic target of this compound is the human ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2 or NTPDase2).[1][2][3] ENTPD2 is a cell surface-bound enzyme that plays a crucial role in the regulation of extracellular nucleotide concentrations, primarily by hydrolyzing adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[4] By inhibiting NTPDase2, this compound modulates purinergic signaling, which is implicated in a wide array of physiological and pathological processes.

Mechanism of Action

This compound acts as a competitive inhibitor of human NTPDase2.[4][5][6][7][8][9][10] This mode of inhibition signifies that this compound binds to the active site of the enzyme, thereby preventing the substrate (ATP) from binding and being hydrolyzed.

Selectivity Profile

This compound exhibits a notable degree of selectivity for NTPDase2 over other related ectonucleotidases. While it is a potent inhibitor of NTPDase2, it shows significantly less activity against other NTPDase isoforms. Specifically, it has been shown to cause 50% inhibition of ENTPD1 (NTPDase1) at higher concentrations and does not inhibit ENTPD3 (NTPDase3) or ENTPD4 (NTPDase4).[1] Furthermore, this compound is reported to be inactive towards the uracil nucleotide-preferring P2Y receptor subtypes P2Y2, P2Y4, and P2Y6.[4][5][6][9]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantitatively characterized through various enzymatic assays. The following tables summarize the key data points for easy comparison.

| Target | Inhibitor | Inhibition Constant (Ki) | IC50 | Inhibition Type | Species |

| ENTPD2 (NTPDase2) | This compound | 8.2 µM[3][4][5][6][7] | 42 µM | Competitive[4][5][6][7][8][9][10] | Human |

| ENTPD1 (CD39) | This compound | - | ~1000 µM[11] | - | Human |

Table 1: Inhibitory Activity of this compound against Human ENTPD2 and ENTPD1.

| Target | Inhibitor | Activity | Species |

| ENTPD3 | This compound | No Inhibition | Human |

| ENTPD4 | This compound | No Inhibition | Human |

| P2Y2 Receptor | This compound | Inactive | Human |

| P2Y4 Receptor | This compound | Inactive | Human |

| P2Y6 Receptor | This compound | Inactive | Rat |

Table 2: Selectivity Profile of this compound against other NTPDases and P2Y Receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Determination of NTPDase Inhibitory Activity

Two primary assay types have been utilized to quantify the inhibitory effect of this compound on NTPDase activity: a malachite green-based colorimetric assay and a capillary electrophoresis-based assay.

3.1.1. Malachite Green Assay

This assay measures the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP.

-

Enzyme Source: Membrane preparations from COS-7 cells transiently expressing recombinant human NTPDase1, -2, -3, or -8.

-

Reaction Buffer: 10 mM HEPES, 2 mM CaCl₂, and 1 mM MgCl₂ (pH 7.4).

-

Substrate: Adenosine 5'-triphosphate (ATP) at a concentration of 100 µM.

-

Inhibitor: this compound dissolved in DMSO (final concentration of 2% DMSO in the assay). A range of inhibitor concentrations (e.g., 0.03 to 30 µM) is used to generate concentration-inhibition curves.

-

Procedure:

-

The reaction is initiated by the addition of the enzyme preparation to the reaction buffer containing the substrate and the inhibitor.

-

The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is stopped, and the amount of released phosphate is determined by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

Control experiments are performed with denatured enzyme to account for non-enzymatic ATP hydrolysis.

-

-

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

3.1.2. Capillary Electrophoresis (CE) Assay

This method directly measures the formation of the product (ADP or AMP) from the substrate (ATP).

-

Enzyme Source: Membrane preparations from COS-7 or HEK 293 cells expressing human NTPDases.

-

Substrate: ATP at a concentration of 400 µM.

-

Procedure:

-

Enzyme assays are conducted in a final volume of 100 µL.

-

The reaction is initiated and allowed to proceed for a set time.

-

The reaction is terminated, and the product formation (ADP and AMP) is analyzed by capillary electrophoresis with UV detection.

-

-

Data Analysis: The peak areas corresponding to the products are quantified to determine the rate of reaction. IC50 values are determined from concentration-inhibition curves.

Determination of Inhibition Constant (Ki) and Mechanism

The mechanism of inhibition (competitive) and the inhibition constant (Ki) are determined by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

-

Procedure:

-

The rate of the enzymatic reaction is measured at several different fixed concentrations of the inhibitor (this compound).

-

For each inhibitor concentration, the substrate (ATP) concentration is varied (e.g., 25, 50, 100, 150, and 200 µM for NTPDase2).

-

The data are plotted using methods such as the Lineweaver-Burk or Hanes-Woolf plots to visualize the type of inhibition.

-

-

Data Analysis: The Ki value for a competitive inhibitor is calculated from the IC50 value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. For human NTPDase2, the Km for ATP is approximately 70 µM.[4]

P2Y Receptor Activity Assay

To assess the selectivity of this compound, its activity at P2Y receptors is evaluated.

-

Cell Lines: Astrocytoma cell lines stably expressing the human P2Y2, human P2Y4, or rat P2Y6 receptor.

-

Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator (e.g., Fura-2 AM).

-

Procedure:

-

Cells are pre-incubated with this compound.

-

The cells are then stimulated with a known P2Y receptor agonist (UTP for P2Y2 and P2Y4; UDP for P2Y6).

-

The change in intracellular calcium concentration is measured using a fluorometer.

-

-

Data Analysis: An inhibition of the agonist-induced calcium signal would indicate either antagonistic or agonistic (due to desensitization) activity of the test compound at the specific P2Y receptor subtype.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound.

Potential Therapeutic Applications

The inhibition of NTPDase2 by compounds like this compound holds therapeutic promise in several areas:

-

Cardioprotection: In the context of cardiac ischemia, the accumulation of extracellular ATP and its subsequent breakdown can be complex. By inhibiting NTPDase2, the balance of ATP and ADP can be modulated, which may offer cardioprotective effects. The transient increase in ADP could delay the production of adenosine, a cytoprotective nucleoside, but the sustained high levels of ATP might activate protective P2Y2 receptors on glial cells in the brain, suggesting a potential role in stroke therapy.[4]

-

Cancer Therapy: The tumor microenvironment is often characterized by high concentrations of extracellular ATP, which can have dual roles in promoting or suppressing tumor growth. The regulation of ATP and adenosine levels by ectonucleotidases is a key factor in cancer immunity. Targeting NTPDase2 could therefore represent a novel strategy in cancer therapy.[3][5][6]

Conclusion

This compound is a selective, competitive inhibitor of human NTPDase2, making it an invaluable tool for elucidating the role of this enzyme in health and disease. This guide has provided a comprehensive overview of its primary therapeutic target, its quantitative pharmacological profile, and the experimental methodologies used for its characterization. The potential of NTPDase2 inhibitors in cardioprotection and oncology warrants further investigation, and this compound will undoubtedly play a crucial role in these future studies.

References

- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

Understanding the Role of Ectonucleoside Triphosphate Diphosphohydrolase 2 (ENTPD2) and its Modulation by PSB-06426: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleoside triphosphate diphosphohydrolase 2 (ENTPD2), also known as CD39L1, is a cell surface enzyme that plays a critical role in the regulation of extracellular purinergic signaling. By sequentially hydrolyzing adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), ENTPD2 fine-tunes the concentrations of these signaling molecules in the cellular microenvironment. This activity has profound implications for a variety of physiological and pathological processes, including neurotransmission, immune regulation, and cancer progression. In the tumor microenvironment, the activity of ENTPD2 contributes to an immunosuppressive milieu by reducing pro-inflammatory extracellular ATP and increasing the concentration of immunosuppressive adenosine. Consequently, ENTPD2 has emerged as a promising therapeutic target for cancer immunotherapy. PSB-06426 is a selective inhibitor of ENTPD2, offering a valuable pharmacological tool to probe the function of this enzyme and a potential lead compound for drug development. This technical guide provides an in-depth overview of ENTPD2, the mechanism of action of PSB-06426, detailed experimental protocols for studying their interaction, and a summary of key quantitative data.

Introduction to ENTPD2

ENTPD2 is an integral membrane protein belonging to the E-NTPDase family of ectonucleotidases. These enzymes are characterized by their ability to hydrolyze extracellular nucleoside triphosphates and diphosphates.[1] ENTPD2 exhibits a preference for ATP as a substrate, converting it to ADP, which can then be further hydrolyzed to AMP.[2] The order of substrate activity for ENTPD2 is generally ATP > GTP > CTP = ITP > UTP >> ADP = UDP.[2]

Functionally, ENTPD2 is involved in several biological processes, including:

-

Purinergic Signaling: By controlling the levels of extracellular ATP and ADP, ENTPD2 modulates the activation of P2 purinergic receptors (P2X and P2Y), which are involved in a wide array of cellular responses.[3]

-

Immune Regulation: In the tumor microenvironment, high levels of extracellular ATP can act as a danger signal, promoting immune cell activation. ENTPD2, often found on cancer cells, hydrolyzes this ATP, thereby dampening the anti-tumor immune response. The subsequent production of adenosine, an immunosuppressive molecule, further contributes to immune evasion.[4][5]

-

Neurotransmission: ENTPD2 is expressed in the nervous system and is thought to regulate purinergic neurotransmission by clearing ATP from the synaptic cleft.[2]

-

Taste Perception: Studies have shown that ENTPD2 plays a role in taste signaling by modulating ATP concentrations around taste buds.[1]

PSB-06426: A Selective ENTPD2 Inhibitor

Quantitative Data on ENTPD2 Inhibition

A comprehensive understanding of the potency and selectivity of an inhibitor is paramount for its use as a research tool and for its potential therapeutic development. The following table summarizes the key quantitative parameters that should be determined for PSB-06426. Note: Specific values for PSB-06426 are not currently available in the cited literature and would need to be determined experimentally.

| Parameter | Description | Target | Substrate | Value | Reference |

| IC50 | The concentration of an inhibitor that reduces the enzyme activity by 50%. | Human ENTPD2 | ATP | To be determined | |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Human ENTPD2 | ATP | To be determined | |

| Selectivity | The ratio of IC50 or Ki values for off-target enzymes compared to the target enzyme (e.g., IC50(ENTPD1)/IC50(ENTPD2)). | ENTPD1, ENTPD3, ENTPD8 | ATP | To be determined |

Experimental Protocols

ENTPD2 Activity Assay using Malachite Green Method

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by ENTPD2. The malachite green reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically.

Materials:

-

Recombinant human ENTPD2

-

PSB-06426

-

ATP (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM MgCl2)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

Phosphate Standard (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of PSB-06426 in the assay buffer. Prepare a stock solution of ATP in the assay buffer. Prepare a phosphate standard curve by diluting the phosphate standard in the assay buffer.

-

Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add a fixed amount of ENTPD2 enzyme and varying concentrations of PSB-06426. Include a control well with enzyme but no inhibitor, and a blank well with assay buffer only. Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Start the enzymatic reaction by adding a specific concentration of ATP to all wells. The final volume in each well should be consistent.

-

Incubate: Incubate the plate at 37°C for a set period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction and Develop Color: Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.

-

Read Absorbance: After a short incubation period for color development (e.g., 15-20 minutes), measure the absorbance at a wavelength of 620-650 nm using a microplate reader.[3][8][9]

-

Data Analysis: Subtract the absorbance of the blank from all other readings. Use the phosphate standard curve to convert absorbance values to the concentration of phosphate released. Calculate the percentage of inhibition for each concentration of PSB-06426 and determine the IC50 value.

HPLC-Based Assay for ENTPD2 Activity

This method directly measures the consumption of the substrate (ATP) and the formation of the product (ADP and AMP) over time, providing a more detailed kinetic analysis.

Materials:

-

Recombinant human ENTPD2

-

PSB-06426

-

ATP (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2, 2 mM MgCl2)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a buffer containing a phosphate salt and an ion-pairing agent)

-

ATP, ADP, and AMP standards

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine ENTPD2 enzyme, assay buffer, and the desired concentration of PSB-06426. Pre-incubate at 37°C.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Time Points and Quenching: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Neutralize the supernatant with a suitable base (e.g., potassium carbonate).

-

HPLC Analysis: Inject the prepared samples onto the HPLC system. Separate the nucleotides (ATP, ADP, AMP) using a C18 column and a suitable mobile phase.[1][10]

-

Detection and Quantification: Detect the nucleotides using a UV detector at 254 nm.[10] Quantify the amounts of ATP, ADP, and AMP by comparing their peak areas to those of the standards.

-

Data Analysis: Plot the concentration of substrate and products over time to determine the reaction rate. Calculate the percentage of inhibition for different concentrations of PSB-06426 to determine the IC50.

Visualizing Signaling Pathways and Experimental Workflows

ENTPD2-Mediated Immunosuppression in the Tumor Microenvironment

Caption: ENTPD2 on cancer cells hydrolyzes ATP to AMP, leading to adenosine production and T-cell suppression.

Experimental Workflow for Evaluating PSB-06426 in Cancer Cells

Caption: In vitro workflow to assess the efficacy of PSB-06426 on cancer cells and T-cell function.

Conclusion

ENTPD2 is a key regulator of the tumor microenvironment, contributing to immune evasion through the degradation of pro-inflammatory ATP and the generation of immunosuppressive adenosine. The development of selective inhibitors, such as PSB-06426, provides a powerful means to investigate the therapeutic potential of targeting this enzyme. The experimental protocols and workflows detailed in this guide offer a framework for researchers to quantitatively assess the inhibitory activity of compounds like PSB-06426 and to explore their impact on cancer cell biology and anti-tumor immunity. Further research into the precise quantitative aspects of ENTPD2 inhibition and the downstream cellular consequences will be crucial for the advancement of ENTPD2-targeted therapies.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. eubopen.org [eubopen.org]

- 4. Tumor derived exosomal ENTPD2 impair CD8+ T cell function in colon cancer through ATP-adenosine metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of purinergic signaling in anti-cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PSB-6426 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. cohesionbio.com [cohesionbio.com]

- 10. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PSB-6426 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of PSB-6426, a selective inhibitor of ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), in cell culture applications.

Introduction

This compound is a potent and selective competitive inhibitor of human NTPDase2, an ectoenzyme that plays a crucial role in regulating extracellular nucleotide signaling by hydrolyzing ATP and other nucleoside triphosphates to their corresponding diphosphates.[1][2] Due to its involvement in various physiological and pathological processes, including cardiovascular diseases and cancer, NTPDase2 is a significant target for drug discovery.[1][2] this compound serves as a valuable tool for investigating the biological functions of NTPDase2 in vitro.

Mechanism of Action

This compound acts as a competitive inhibitor of NTPDase2, meaning it binds to the active site of the enzyme and prevents the binding of its natural substrates, such as ATP. This inhibition leads to a decrease in the hydrolysis of extracellular ATP to ADP. The resulting accumulation of extracellular ATP and reduction in ADP can modulate the activity of various purinergic receptors (P2X and P2Y), thereby influencing downstream signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Signaling Pathway of NTPDase2 Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Inhibition of NTPDase2 by this compound blocks ATP hydrolysis, altering purinergic signaling.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species | Assay Conditions | Reference |

| Kᵢ for NTPDase2 | 8.2 µM | Human | Enzyme activity assay with membrane preparations from COS-7 or HEK 293 cells expressing human NTPDase2. Substrate: 400 µM ATP. | [1][2] |

| Selectivity | Inactive | Human | Tested against P2Y₂, P2Y₄, and P2Y₆ receptors in astrocytoma cell lines. | [1] |

Experimental Protocols

The following protocols are generalized for the use of this compound in cell culture and should be optimized for specific cell lines and experimental questions.

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is a small molecule. For cell culture experiments, it is recommended to dissolve it in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Cell Culture Treatment with this compound

This protocol provides a general workflow for treating adherent or suspension cells with this compound.

Caption: General workflow for cell-based experiments using this compound.

Materials:

-

Cells of interest (e.g., cancer cell lines known to express NTPDase2)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Multi-well plates (e.g., 96-well, 24-well, or 6-well)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to attach overnight.

-

For suspension cells, seed the cells in multi-well plates at the desired density on the day of the experiment.

-

-

Preparation of Treatment Medium:

-

On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

-

Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.

-

-

Cell Treatment:

-

For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

For suspension cells, add the concentrated this compound solution directly to the wells to reach the final desired concentrations.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the specific assay and cell type.

-

Downstream Analysis: Following incubation, proceed with the desired downstream assays.

Protocol 3: NTPDase2 Inhibition Assay in Whole Cells

This protocol is designed to measure the inhibitory effect of this compound on NTPDase2 activity in intact cells.

Materials:

-

Cells expressing NTPDase2

-

This compound

-

ATP solution (e.g., 100 µM in a suitable buffer)

-

Malachite green phosphate assay kit or equivalent method to measure inorganic phosphate (Pi) release.

Procedure:

-

Cell Preparation: Culture cells to confluency in a multi-well plate.

-

Pre-incubation with Inhibitor: Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). Then, add the buffer containing various concentrations of this compound or a vehicle control and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Enzymatic Reaction: Initiate the enzymatic reaction by adding ATP to each well to a final concentration of, for example, 100 µM.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), during which the enzymatic reaction proceeds linearly.

-

Measurement of Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released into the supernatant using a malachite green assay or a similar method.

-

Data Analysis: Calculate the percentage of NTPDase2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cytotoxicity Assay

This protocol can be used to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Treatment: Follow steps 1-4 of the "General Cell Culture Treatment with this compound" protocol using a 96-well plate.

-

Addition of Viability Reagent: After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC₅₀ value if a dose-dependent cytotoxic effect is observed.

Troubleshooting

-

Poor Solubility of this compound: If the compound precipitates in the culture medium, try preparing the stock solution in a different solvent or using a lower final concentration. Ensure the final solvent concentration in the culture medium is not toxic to the cells (typically <0.5% for DMSO).

-

No Observed Effect: If no effect of this compound is observed, confirm the expression of NTPDase2 in your cell line. The concentration range and incubation time may also need to be optimized.

-

High Background in Assays: Ensure proper washing steps are included in the protocols to remove any interfering substances. Use appropriate controls to normalize the data.

Conclusion

This compound is a valuable research tool for studying the role of NTPDase2 in various biological processes. The protocols provided here offer a starting point for designing and conducting cell-based experiments with this inhibitor. It is crucial to optimize the experimental conditions for each specific cell line and research question to obtain reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Studies Using PSB-6426 (PSB-603)

A Note on Nomenclature: Publicly available research extensively refers to PSB-603 , a potent and highly selective antagonist of the A2B adenosine receptor. It is presumed that the query for "PSB-6426" contains a typographical error and refers to this well-documented compound. The following application notes and protocols are based on the available data for PSB-603.

Introduction

PSB-603 is a xanthine derivative that functions as a potent and selective antagonist of the A2B adenosine receptor. It exhibits high selectivity for the A2B receptor over other adenosine receptor subtypes (A1, A2A, and A3). This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the A2B adenosine receptor in various in vivo models. The A2B receptor is implicated in a range of processes including inflammation, angiogenesis, and metabolic regulation. Consequently, PSB-603 has been utilized in preclinical studies to explore its therapeutic potential in conditions such as obesity, metabolic disorders, and cancer.

These application notes provide detailed protocols for the use of PSB-603 in in vivo studies, with a focus on a diet-induced obesity mouse model.

Mechanism of Action & Signaling Pathway

The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, can couple to Gs or Gq proteins.

-

Gs Coupling: Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, to modulate gene expression.

-

Gq Coupling: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

PSB-603 acts as a competitive antagonist at the A2B adenosine receptor, blocking the binding of adenosine and thereby inhibiting these downstream signaling cascades.

Caption: A2B Adenosine Receptor Signaling Pathway.

Pharmacokinetic Properties

As of the latest available information, detailed quantitative pharmacokinetic parameters for PSB-603 (such as bioavailability, half-life, clearance, and volume of distribution) in preclinical models are not extensively reported in the public domain. Researchers are advised to perform pharmacokinetic studies for their specific animal model and administration route to determine these parameters.

In Vivo Study Data: Diet-Induced Obesity Mouse Model

The following tables summarize the in vivo effects of PSB-603 in a diet-induced obesity mouse model. In this study, mice were fed a high-fat diet for 14 weeks, and PSB-603 was administered intraperitoneally for the last 14 days.

Table 1: Effect of PSB-603 on Body Weight and Adipose Tissue

| Treatment Group | Dosage | Change in Body Weight | Peritoneal Fat Mass |

| Obese Control | Vehicle | Significant Increase | Increased |

| PSB-603 | 5 mg/kg/day | Significant Reduction | No Significant Change |

| PSB-603 | 2 x 5 mg/kg/day | Significant Reduction | Significantly Reduced |

Table 2: Effect of PSB-603 on Plasma Metabolic Parameters

| Treatment Group | Dosage | Triglycerides | Total Cholesterol |

| Obese Control | Vehicle | Elevated | Elevated |

| PSB-603 | 5 mg/kg/day | Significantly Reduced | Significantly Reduced |

| PSB-603 | 2 x 5 mg/kg/day | Significantly Reduced | Significantly Reduced |

Table 3: Effect of PSB-603 on Plasma Inflammatory Cytokines

| Treatment Group | Dosage | TNF-α Levels | IL-6 Levels |

| Obese Control | Vehicle | Elevated | Elevated |

| PSB-603 | 5 mg/kg/day | Significantly Reduced | No Significant Change |

| PSB-603 | 2 x 5 mg/kg/day | Significantly Reduced | Significantly Reduced |

Experimental Protocols

The following are detailed protocols for the in vivo administration of PSB-603 and subsequent metabolic assessments in a mouse model of diet-induced obesity.

Experimental Workflow

Caption: In Vivo Experimental Workflow for PSB-603 Study.

Protocol 1: Preparation and Administration of PSB-603

Materials:

-

PSB-603 powder

-

1% Tween 80 solution in sterile saline

-